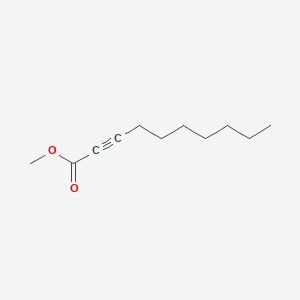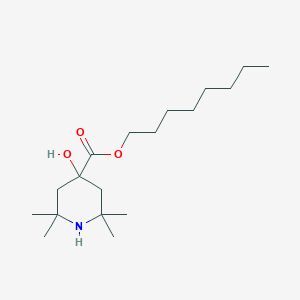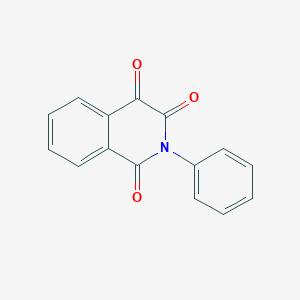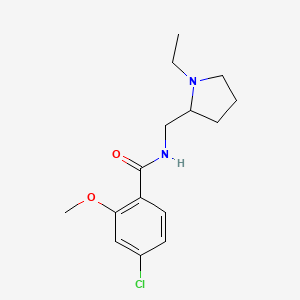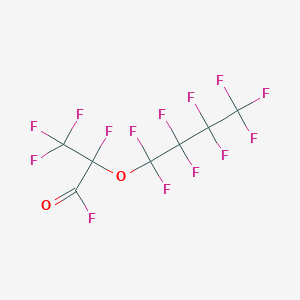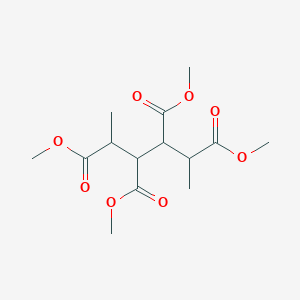
Tetramethyl hexane-2,3,4,5-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl hexane-2,3,4,5-tetracarboxylate is an organic compound with a complex structure characterized by four carboxylate groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl hexane-2,3,4,5-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of hexane-2,3,4,5-tetracarboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl hexane-2,3,4,5-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of a strong base or acid.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Tetramethyl hexane-2,3,4,5-tetraol.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Tetramethyl hexane-2,3,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetramethyl hexane-2,3,4,5-tetracarboxylate depends on the specific application. In chemical reactions, the ester groups can act as electrophiles, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-2,3,4,5-tetracarboxylic acid: The parent acid of tetramethyl hexane-2,3,4,5-tetracarboxylate.
Tetramethyl hexane-2,3,4,5-tetraol: The reduced form of the compound.
Hexane-2,3,4,5-tetramethyl-: A structurally similar hydrocarbon without the ester groups.
Uniqueness
This compound is unique due to its four ester groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
67564-39-0 |
|---|---|
Molekularformel |
C14H22O8 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
tetramethyl 1-methylpentane-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C14H22O8/c1-7(11(15)19-3)9(13(17)21-5)10(14(18)22-6)8(2)12(16)20-4/h7-10H,1-6H3 |
InChI-Schlüssel |
PUDYWLBYGUKJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



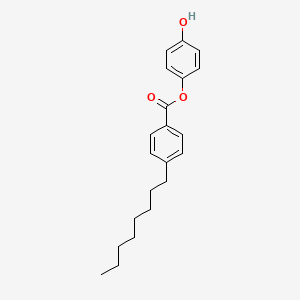
![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)

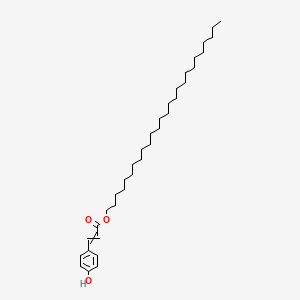
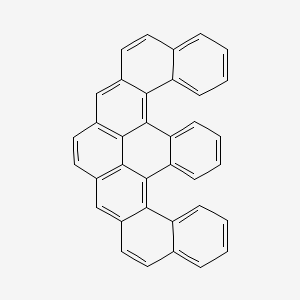
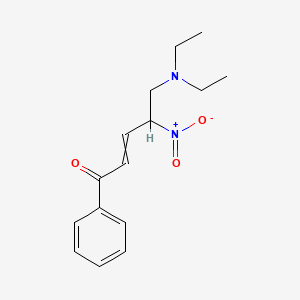

![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
